Hg-Pen V

Description

Structure

3D Structure of Parent

Properties

CAS No. |

144022-51-5 |

|---|---|

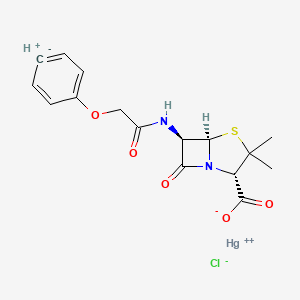

Molecular Formula |

C16H17ClHgN2O5S |

Molecular Weight |

585.423 |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(phenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron;mercury(2+);chloride |

InChI |

InChI=1S/C16H17N2O5S.ClH.Hg/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;;/h4-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H;/q-1;;+2/p-1/t11-,12+,14-;;/m1../s1 |

InChI Key |

VTYPKAQZZIQTCE-UDPGNSCCSA-M |

SMILES |

[H+].CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=[C-]C=C3)C(=O)[O-])C.[Cl-].[Hg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Mercury Ii Penicillin V Complexes

Ligand Precursor Preparation and Derivatization Strategies

The primary ligand precursor for Hg-Pen V is penicillin V (phenoxymethylpenicillin). Penicillin V contains a beta-lactam ring fused to a thiazolidine (B150603) ring, with a phenoxyacetamido side chain. The molecule possesses several potential coordination sites for metal ions, including the nitrogen atoms in the beta-lactam and thiazolidine rings, the oxygen atoms in the carboxyl and amide groups, and the sulfur atom in the thiazolidine ring.

Direct Complexation Approaches for this compound Formation

Direct complexation involves reacting a mercury(II) salt with Penicillin V or its derivative under controlled conditions to form the coordination complex. The formation of metal complexes with antibiotics is a significant area of study in chemistry.

Studies on the complex formation between mercury(II) and penicillamine (B1679230), a related thiol-containing ligand, provide insights into the potential coordination modes and stoichiometry in penicillin-like structures. In alkaline aqueous solutions, mercury(II) and penicillamine can form [Hg(Pen)2]2− and [Hg(Pen)3]4− species.

| Complex Species | Hg:Ligand Ratio | Mean Hg-S Bond Distance (Å) | Mean Hg-N Bond Distance (Å) |

| [Hg(Pen)2]2− | 1:2 | 2.34(2) | 2.52(2) |

| [Hg(Pen)3]4− | 1:3 | 2.44(2) | Not specified |

The [Hg(Pen)2]2− complex features an almost linear S–Hg–S entity with weaker chelating Hg–N interactions. For zinc(II)-penicillin V interactions involving the penamaldic derivative, stoichiometry of 1:1 and 2:1 (ligand:metal) has been suggested.

Reaction Conditions and Stoichiometry Optimization for Yield Control

The specific reaction conditions and stoichiometry for the formation of this compound complexes are not extensively detailed in the provided search results. However, general principles from the synthesis of other mercury(II) complexes and metal-antibiotic complexes can be considered. Reactions forming metal complexes often involve mixing solutions of the metal salt and the ligand in a suitable solvent. Optimizing stoichiometry is crucial for maximizing the yield of the desired complex and minimizing the formation of unwanted species, similar to the varied ratios observed in Hg-penicillamine complexation. Factors such as reaction time, temperature, and the concentration of reactants also play a significant role in the complexation pathway and yield.

Purification and Isolation Techniques for this compound Products

Purification and isolation are essential steps to obtain the synthesized this compound complex in a pure form. The techniques used depend on the physical and chemical properties of the complex. General methods for purifying metal complexes or organic compounds can be applied.

Techniques mentioned in the context of synthesizing other mercury complexes or related compounds include filtration, evaporation of solvents, washing the solid product with suitable solvents (e.g., hexane, ethanol), and chromatography (e.g., flash chromatography on silica (B1680970) gel). Crystallization is another common method for purifying solid compounds, yielding crystalline products suitable for characterization by techniques like X-ray diffraction. For this compound used as a probe in biological studies, the quantity bound to bacteria was determined by inductively coupled plasma atomic emission spectrometry (ICP-AES), indicating methods for detecting and quantifying the mercury-containing product. General DNA purification protocols involve steps like separation of soluble material from debris, binding to a matrix, washing, and elution, which share some principles with purifying chemical compounds.

The specific purification and isolation protocol for this compound would likely involve steps tailored to its solubility and stability, aiming to remove unreacted starting materials, side products, and excess mercury salt.

Chromatographic Separation Methods for Complex Purity

Ensuring the purity of metal-organic complexes like this compound after synthesis is crucial for accurate characterization and any subsequent studies. Chromatographic techniques are widely employed for the separation and purification of penicillin compounds and their metal complexes.

Thin-layer chromatography (TLC) has been utilized to study the separation behavior of penicillins and other beta-lactam antibiotics on stationary phases modified with transition metal ions. nih.govresearchgate.net This suggests the potential applicability of TLC for monitoring the purity of this compound during synthesis or for initial separation steps.

High-performance liquid chromatography (HPLC) is another powerful technique commonly used for the analysis and purification of penicillins and related compounds. researchgate.netresearchgate.netnih.gov HPLC methods for penicillins often employ reversed-phase columns, such as C18, with mobile phases consisting of mixtures of water or buffer solutions and organic solvents like acetonitrile (B52724) or methanol (B129727). researchgate.net The specific mobile phase composition and pH are adjusted to achieve optimal separation based on the chemical properties of the target compound and potential impurities. Column chromatography, in general, is effective for removing impurities, including small molecular byproducts, from synthesized compounds. researchgate.net

While specific chromatographic conditions optimized for this compound were not found, the established methodologies for separating and purifying penicillins and other metal-antibiotic complexes provide a strong basis for developing suitable chromatographic methods for this compound.

Crystallization Techniques for Single-Crystal Growth

Obtaining single crystals of metal complexes is often necessary for detailed structural characterization using techniques like X-ray diffraction. Growing single crystals of metal-antibiotic complexes can sometimes present challenges. researchgate.netmdpi.com

However, various crystallization techniques have been successfully applied to obtain single crystals of mercury(II) complexes and other metal-organic compounds. Slow evaporation of a solution containing the complex in a suitable solvent or solvent mixture is a common method. nih.goviucr.orgmdpi.com Solvents like dichloromethane (B109758) and methanol have been used for the crystallization of mercury(II) complexes. nih.govmdpi.com The rate of evaporation can influence crystal quality and size.

Another technique mentioned for growing single crystals of water-soluble metal complexes is the Nano-Crystallization method, which can be performed using automated systems. rsc.org This method might be applicable if this compound exhibits sufficient water solubility.

The choice of solvent, concentration, temperature, and the rate of cooling or evaporation are critical factors that need to be carefully controlled to induce the formation of single crystals suitable for diffraction studies. echemi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. sdiarticle5.comacs.orgnih.gov While specific details on the green synthesis of this compound are limited in the provided information, general green chemistry approaches applicable to the synthesis of metal complexes can be considered.

Microwave-assisted synthesis is highlighted as a green chemistry technique that can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. sdiarticle5.comwisdomlib.org This approach aligns with the principle of designing for energy efficiency. acs.orgjddhs.com

Solvent-free reactions or the use of environmentally friendly solvents are also key aspects of green chemistry. sdiarticle5.comjddhs.com Exploring alternative reaction media, such as water, bio-based solvents, or even solid-state reactions, could contribute to a greener synthesis of this compound. sdiarticle5.comjddhs.com

The principle of atom economy, which aims to maximize the incorporation of all materials used in the synthesis into the final product, is a fundamental metric in green chemistry. acs.orgnih.gov Designing a synthetic route for this compound with high atom economy would minimize waste generation. acs.orgnih.gov

Advanced Structural Characterization of Mercury Ii Penicillin V Complexes

Vibrational Spectroscopy for Ligand Coordination Modes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups of the Penicillin V ligand involved in coordination with the mercury(II) ion. By analyzing the shifts in vibrational frequencies of these groups, the mode of binding can be accurately determined.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Group Shifts

The coordination of Penicillin V to the mercury(II) ion induces significant shifts in the vibrational frequencies of key functional groups within the antibiotic's structure. These shifts, observed in the FTIR spectrum, provide direct evidence of the ligand's binding sites. The most informative regions in the spectrum are those corresponding to the β-lactam carbonyl group, the amide group, and the carboxylate group.

Upon complexation with mercury, the stretching vibration of the β-lactam carbonyl group (ν(C=O)) typically shifts to a lower frequency. This redshift is indicative of a weakening of the C=O bond due to the coordination of the mercury ion to the nitrogen atom of the β-lactam ring, which increases the electron density in the ring and affects the carbonyl bond. Similarly, the amide I band (primarily C=O stretching) and the amide II band (N-H bending and C-N stretching) of the phenoxyacetyl side chain are perturbed upon metal binding.

The carboxylate group of the thiazolidine (B150603) ring is another primary binding site for metal ions. In the deprotonated form, the free Penicillin V ligand exhibits characteristic symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching vibrations. The coordination to a metal ion like mercury(II) alters the positions of these bands. The difference between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) is a diagnostic indicator of the coordination mode of the carboxylate group.

Furthermore, new bands appearing in the far-infrared region of the spectrum can be attributed to the formation of Hg-N and Hg-O bonds, providing direct evidence of coordination. researchgate.net The presence of new bands in the spectra of metal complexes in the region at 780-349 cm⁻¹ due to (Hg-N) vibration supports the coordination of nitrogen to the mercury(II) ion. researchgate.net

Table 1: Representative FTIR Spectral Data for Penicillin V and its Metal Complexes

| Functional Group | Free Penicillin V (cm⁻¹) | Hg-Pen V Complex (cm⁻¹) | Shift (Δν, cm⁻¹) |

|---|---|---|---|

| β-Lactam C=O Stretch | ~1775 | Lower frequency | Negative |

| Amide I (C=O) Stretch | ~1680 | Shifted | Varies |

| Carboxylate (asym) | ~1600 | Shifted | Varies |

| Carboxylate (sym) | ~1400 | Shifted | Varies |

Note: The exact values can vary depending on the experimental conditions and the specific nature of the complex.

Raman Spectroscopy for Metal-Ligand Bond Fingerprinting

Raman spectroscopy complements FTIR by providing detailed information about the vibrational modes of the molecular skeleton and, crucially, the metal-ligand bonds. This technique is particularly sensitive to vibrations of non-polar bonds and can be used to identify the "fingerprint" of the this compound complex.

Key vibrations in the Raman spectrum of Penicillin V include those associated with the β-lactam ring. nih.gov The characteristic vibrations of the β-lactam ring are observed at approximately 1692 cm⁻¹ and 1782 cm⁻¹. nih.gov Upon coordination with mercury(II), shifts in these bands, particularly the β-lactam carbonyl stretch, are expected, corroborating the FTIR data.

A significant advantage of Raman spectroscopy is its ability to probe the low-frequency region where the vibrations corresponding to the direct mercury-ligand bonds (Hg-N, Hg-S, and Hg-O) occur. These metal-ligand stretching modes are often weak in FTIR but can be more readily observed in Raman spectra, providing a direct fingerprint of the coordination sphere. The appearance of new, distinct peaks in this region upon complexation is a definitive indicator of this compound formation. For instance, the Hg-S stretching vibration is typically found in the 250-400 cm⁻¹ range. The sensitivity of Raman spectroscopy can be further enhanced through techniques like Surface-Enhanced Raman Spectroscopy (SERS), which can provide detailed molecular information even at low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of the this compound complex in solution. By probing the magnetic environments of specific nuclei, NMR provides detailed information on the ligand's conformation and the precise points of interaction with the mercury(II) ion.

Proton (¹H) NMR and Carbon (¹³C) NMR for Ligand Perturbations upon Coordination

¹H and ¹³C NMR spectra of Penicillin V are significantly altered upon coordination to the diamagnetic Hg(II) ion. These changes in chemical shifts provide a detailed map of how the electronic environment of the ligand is perturbed by the metal.

In the ¹H NMR spectrum, protons adjacent to the coordination sites experience the most substantial changes in their chemical shifts. For instance, the protons of the β-lactam ring (at C5 and C6) and the proton on the α-carbon of the phenoxyacetyl side chain are sensitive to the coordination of mercury. The coordination of mercury to the nitrogen of the β-lactam ring and the carboxylate group will cause a downfield shift for these protons due to the deshielding effect of the metal ion.

Similarly, in the ¹³C NMR spectrum, the carbon atoms directly involved in bonding with mercury or adjacent to the coordination sites will show noticeable shifts. The carbonyl carbons of the β-lactam and the amide, as well as the carboxylate carbon, are particularly diagnostic. Coordination through the nitrogen of the β-lactam ring and the oxygen of the carboxylate group would lead to a downfield shift of the corresponding carbon signals. nih.gov The analysis of these coordination-induced shifts allows for the precise identification of the ligand's donor atoms in the solution state.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Perturbations in this compound

| Nucleus | Atom Position | Expected Shift upon Coordination | Rationale |

|---|---|---|---|

| ¹H | C5-H and C6-H (β-lactam) | Downfield | Deshielding by Hg(II) |

| ¹H | α-CH (side chain) | Downfield | Proximity to coordination site |

| ¹³C | C=O (β-lactam) | Downfield | Electronic perturbation |

| ¹³C | C=O (amide) | Downfield | Electronic perturbation |

Note: The magnitude of the shifts depends on the solvent and the specific geometry of the complex.

Mercury-199 (¹⁹⁹Hg) NMR Spectroscopy for Direct Probing of the Mercury Environment

¹⁹⁹Hg NMR spectroscopy offers a direct and highly sensitive method for characterizing the immediate coordination environment of the mercury(II) ion in the this compound complex. The ¹⁹⁹Hg nucleus has a spin of 1/2 and a wide chemical shift range, making it an excellent probe for changes in ligand type, coordination number, and geometry.

The chemical shift of ¹⁹⁹Hg is extremely sensitive to the nature of the donor atoms. Coordination to "soft" donor atoms like sulfur typically results in chemical shifts at a higher field (less negative), while coordination to "harder" donor atoms like nitrogen and oxygen leads to shifts at a lower field (more negative). In the context of this compound, where potential donor atoms include the nitrogen of the β-lactam, the sulfur of the thiazolidine ring, and the oxygens of the carboxylate and carbonyl groups, the observed ¹⁹⁹Hg chemical shift provides a definitive signature of the coordination sphere.

For example, a ¹⁹⁹Hg chemical shift in a region characteristic of Hg-N and Hg-S coordination would strongly support a binding mode involving these functionalities. The precise value of the chemical shift can also provide information about the coordination geometry, distinguishing between linear, trigonal, or tetrahedral arrangements around the mercury center.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure of the this compound complex and can be used to study the formation of the complex in solution.

The UV-Visible absorption spectrum of Penicillin V is characterized by absorptions arising from π→π* transitions within the aromatic ring of the phenoxyacetyl side chain and n→π* transitions associated with the carbonyl groups. Upon complexation with mercury(II), shifts in the positions and intensities of these bands can be observed.

More significantly, the formation of the this compound complex can give rise to new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. nih.gov These transitions, typically observed in the UV region, involve the transfer of an electron from a ligand-based orbital (e.g., from the sulfur or nitrogen atoms) to a vacant orbital on the mercury(II) ion. The appearance and energy of these LMCT bands are characteristic of the specific metal-ligand interactions and can be used to confirm complex formation. For instance, S→Hg charge-transfer transitions are often observed in the 230-300 nm range for mercury-thiolate complexes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. libretexts.org For transition metal complexes, the absorption of light in the UV-visible region can be attributed to two primary types of electronic transitions: d-d transitions and charge transfer bands. uomustansiriyah.edu.iqillinois.edu

d-d Transitions: In the context of a mercury(II) complex, which has a completely filled d-shell (d¹⁰ configuration), d-d electronic transitions are not possible. libretexts.org These transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are characteristic of transition metals with partially filled d-orbitals and are formally forbidden by the Laporte selection rule, resulting in weak absorption bands. uomustansiriyah.edu.iqbpchalihacollege.org.in

Charge Transfer (CT) Bands: The UV-Vis spectrum of this compound is expected to be dominated by intense charge transfer bands. libretexts.orgnih.gov These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. bpchalihacollege.org.in Given the interaction between the soft acid Hg(II) and the soft sulfur donor atom of the penicillin V ligand, a Ligand-to-Metal Charge Transfer (LMCT) band is anticipated. nih.gov This occurs when an electron is excited from a high-energy orbital of the ligand (e.g., the sulfur atom) to a low-energy empty orbital of the metal. bpchalihacollege.org.innih.gov LMCT bands are Laporte-allowed and typically exhibit high molar absorptivity (ε) values, often greater than 1000 L mol⁻¹ cm⁻¹. libretexts.orgillinois.edu Studies on similar mercury(II)-thiolate complexes confirm the presence of characteristic S→Hg LMCT transitions in the mid-UV range. nih.gov For comparison, the parent Penicillin V molecule exhibits maximum absorption peaks at 268 and 274 nm. nih.gov

| Transition Type | Expected in this compound | Typical Spectral Region | Expected Intensity | Description |

|---|---|---|---|---|

| d-d Transition | No | Visible | Weak / Forbidden | Not possible for a d¹⁰ metal ion like Hg(II). libretexts.org |

| Ligand-to-Metal Charge Transfer (LMCT) | Yes | UV | Strong / Allowed | Involves electron transfer from Penicillin V (likely sulfur) to the Hg(II) center. nih.gov |

Luminescence Spectroscopy for Excited State Properties (If Applicable)

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides insights into the excited state properties of molecules. While specific luminescence studies on the this compound complex are not extensively documented in the available literature, the principles of the technique can be applied. The electronic excited states of penicillin molecules have been studied theoretically, indicating that transitions are related to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and adjacent orbitals. researchgate.net

The formation of the this compound complex could potentially alter the luminescence properties of the parent penicillin molecule in several ways:

Quenching: Mercury, as a heavy atom, can enhance spin-orbit coupling, which may lead to the quenching of fluorescence and an increase in phosphorescence.

Complex-Based Emission: It is possible that the complex itself could exhibit unique luminescent properties not present in the individual components.

Fluorescence quenching experiments have been used to study the interaction of mercury(II) with peptides containing potential donor groups, providing data on the accessibility of the metal center. nih.gov However, without specific experimental data for this compound, its luminescent behavior remains a subject for further investigation.

Solid-State Diffraction Techniques for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules. carleton.eduwarwick.ac.uk

For the this compound complex, an SCXRD analysis would provide critical structural data, including:

Coordination Geometry: The precise coordination environment around the Hg(II) ion, identifying the donor atoms from the Penicillin V ligand (e.g., sulfur, nitrogen, oxygen) and their spatial arrangement.

Bond Parameters: Exact measurements of Hg-S, Hg-N, and Hg-O bond lengths and the angles between them. carleton.edu

Conformation: The absolute configuration and conformation of the Penicillin V ligand upon coordination to the mercury center.

Intermolecular Interactions: Details of packing in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

While the crystal structure of Penicillin V acylase has been determined, specific crystallographic data for the this compound complex is not presently available in the cited literature. researchgate.net The historical success in solving the structure of penicillin itself using X-ray crystallography underscores the power of this technique for such molecules. nobelprize.org

| Parameter | Information Provided by SCXRD |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. carleton.edu |

| Bond Lengths | Precise distances between coordinated atoms (e.g., Hg-S). carleton.edu |

| Bond Angles | Angles between bonds around the central Hg(II) atom. carleton.edu |

| Absolute Configuration | The exact 3D spatial arrangement of the chiral centers in the molecule. warwick.ac.uk |

| Crystal Packing | Arrangement of molecules in the solid state. |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It serves as a unique "fingerprint" for a specific crystalline phase, allowing for its identification and an assessment of its purity and crystallinity. malvernpanalytical.comyoutube.com

In the study of this compound, PXRD would be applied to:

Phase Identification: Confirm the formation of a new crystalline phase corresponding to the this compound complex, distinct from the diffraction patterns of the starting materials (e.g., Penicillin V potassium and a mercury salt). malvernpanalytical.com

Purity Assessment: Detect the presence of crystalline impurities, such as unreacted starting materials or side products. Modern instruments can often detect impurities down to approximately 0.1%. malvernpanalytical.com

Crystallinity Evaluation: Distinguish between crystalline and amorphous material. A crystalline sample produces a pattern of sharp diffraction peaks, whereas an amorphous solid generates a broad, diffuse halo. americanpharmaceuticalreview.com This is crucial as the physical properties of a compound can be highly dependent on its solid state form.

| Application | Key Finding from PXRD |

|---|---|

| Phase Identification | Matching the experimental diffraction pattern to a reference pattern or confirming a new, unique pattern for this compound. malvernpanalytical.com |

| Crystallinity Assessment | Presence of sharp peaks indicates high crystallinity; a broad "halo" indicates amorphous content. americanpharmaceuticalreview.com |

| Purity Check | Absence of peaks corresponding to known impurities or starting materials. malvernpanalytical.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (Focused on Structural Components)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the this compound complex, it provides vital information on the molecular weight and the structural components through fragmentation analysis. nih.govnih.gov

The analysis of the parent Penicillin V molecule and other β-lactam antibiotics by techniques like electrospray ionization (ESI-MS) and chemical ionization (CI-MS) has established characteristic fragmentation patterns. researchgate.netnih.gov The primary fragmentation pathway for penicillins involves a retro [2+2] cycloaddition-type cleavage of the β-lactam ring. nih.gov This yields fragments that are characteristic of the core penicillin nucleus and the specific side chain. nih.govresearchgate.net

For this compound, mass spectrometry would aim to:

Confirm Molecular Weight: Identify the protonated molecule ion [M+H]⁺ or other adducts to confirm the formation of the complex and its stoichiometry.

Analyze Isotopic Pattern: The presence of mercury would be confirmed by its characteristic isotopic distribution pattern.

Elucidate Fragmentation: Tandem MS (MS/MS) experiments would be used to fragment the parent ion. The resulting product ions would provide information about the connectivity of the complex, indicating whether fragmentation occurs at the Hg-ligand bond or within the Penicillin V structure itself. The fragmentation of the Penicillin V moiety is expected to follow known pathways. nih.govscribd.com

| Analysis | Information Obtained for this compound |

|---|---|

| Full Scan MS | Determination of the mass-to-charge ratio of the intact complex; confirmation of mercury's isotopic pattern. |

| Tandem MS (MS/MS) | Structural elucidation through analysis of fragment ions, revealing cleavage points within the complex and the Penicillin V ligand. nih.govresearchgate.net |

Advanced Electron Microscopy for Morphological and Local Structural Insights

Advanced electron microscopy (EM) offers unparalleled resolution for visualizing the morphology and local structure of materials. Due to the high atomic number of mercury, the this compound complex is inherently electron-dense, making it an excellent candidate for EM studies without the need for additional staining. nih.gov

High-resolution electron microscopy has been successfully used to study this compound as a probe to localize penicillin-binding proteins (PBPs) in Escherichia coli. nih.govnih.gov These studies revealed key morphological and structural insights:

Morphology: The antibiotic-PBP complex appears as distinct, randomly situated electron-dense particles. nih.govnih.gov

Localization: These particles were found predominantly on the plasma membrane of the bacterial cells, with less frequent observation in the cytoplasm. nih.govnih.gov

High Resolution: The technique was sensitive enough to show particles protruding from the plasma membrane into the periplasmic space, highlighting the high resolution afforded by the this compound probe. nih.govnih.gov Some particles were also observed free in the periplasm. nih.gov

These findings demonstrate the utility of EM not only for characterizing the morphology of the this compound complex itself but also for providing high-resolution local structural information when it is bound to its biological targets. nih.gov

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity and Thermal Stability

Elemental analysis is a fundamental technique to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur within a synthesized compound. For organometallic complexes like this compound, the analysis is extended to include the percentage of the metal, in this case, mercury. The experimental percentages are then compared against the theoretical values calculated from the compound's proposed chemical formula. A close correlation between the found and calculated values is a strong indicator of the sample's purity.

While specific elemental analysis data for a pure this compound complex is not widely available in public literature, a hypothetical analysis for a 1:1 complex of mercury(II) with penicillin V (C₁₆H₁₈N₂O₅S) would be compared against theoretical percentages to confirm its stoichiometry.

Interactive Table: Hypothetical Elemental Analysis of this compound

| Element | Theoretical % | Found % |

| Carbon (C) | Value | Value |

| Hydrogen (H) | Value | Value |

| Nitrogen (N) | Value | Value |

| Sulfur (S) | Value | Value |

| Mercury (Hg) | Value | Value |

| (Note: Specific values are dependent on the exact molecular formula of the complex, which can vary based on synthesis conditions and the nature of the bonding.) |

Thermogravimetric analysis (TGA) offers a quantitative measure of a material's thermal stability. The technique involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data, often plotted as mass versus temperature, reveals the temperatures at which the compound decomposes and the extent of mass loss at each stage. This information is critical for understanding the thermal resilience of the this compound complex.

Studies on the thermal decomposition of various penicillin derivatives indicate that they typically undergo multi-step degradation processes. For a mercury-penicillin V complex, the TGA curve would be expected to show distinct stages of weight loss. The initial weight loss, often occurring at lower temperatures, could be attributed to the loss of solvent molecules (e.g., water) that may be coordinated to the metal ion or trapped within the crystal lattice. Subsequent, more significant weight loss at higher temperatures would correspond to the decomposition of the organic penicillin V ligand and the eventual formation of a final residue, likely a mercury-containing compound.

Interactive Table: Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |

| 1 | Range | Value | Solvent (e.g., H₂O) |

| 2 | Range | Value | Side chain fragments of Penicillin V |

| 3 | Range | Value | Further degradation of the ligand backbone |

| Final Residue | > Temperature | Value | Mercury compound (e.g., oxide or sulfide) |

| (Note: The temperature ranges and weight loss percentages are illustrative and would be determined experimentally.) |

The thermal stability of metal complexes of penicillins can be influenced by the nature of the metal ion. The coordination of mercury(II) to the penicillin V ligand is expected to alter the thermal decomposition profile compared to the free ligand. The specific temperatures of decomposition provide a measure of the strength of the coordination bonds within the complex.

Table of Compound Names

| Abbreviation / Common Name | Chemical Name |

| This compound | Mercury(II)-Penicillin V complex |

| Penicillin V | Phenoxymethylpenicillin |

Coordination Chemistry and Mechanistic Studies of Hg Pen V Formation

Identification of Ligand-Metal Binding Sites and Modes

Penicillin V, a β-lactam antibiotic, possesses several potential donor atoms for metal coordination, including sulfur, nitrogen, and oxygen atoms within its unique bicyclic structure. The specific sites and modes of binding are key to the formation of stable metal complexes.

Role of Sulfur and Nitrogen Donor Atoms in Penicillin V for Mercury(II) Coordination

The sulfur atom within the thiazolidine (B150603) ring and nitrogen atoms, particularly the nitrogen in the β-lactam ring and the amino group (if deprotonated or modified), are significant potential binding sites for metal ions like mercury(II). Studies on mercury(II) complexation with related ligands, such as penicillamine (B1679230) (a degradation product of penicillin containing thiol and amino groups), have shown strong coordination to sulfur atoms. For instance, mercury(II) penicillamine complexes in alkaline solutions exhibit a preference for S-Hg-S coordination with weak chelating Hg-N interactions. capes.gov.brrsc.orgpsu.edu Mean Hg-S bond distances of 2.34(2) Å and 2.44(2) Å have been observed in different mercury(II)-penicillamine species. capes.gov.brrsc.orgpsu.edu While direct studies specifically on Hg-Pen V are less detailed in the provided results, the known affinity of Hg(II) for sulfur donors in similar ligands strongly suggests the involvement of the thiazolidine sulfur in this compound complexation. Nitrogen atoms in the penicillin structure, such as the ring nitrogen or the nitrogen in the amide side chain, could also participate in coordination, potentially in a chelating mode alongside sulfur. ijsdr.org

Investigation of Beta-Lactam Ring Involvement in Metal Complexation

The β-lactam ring is the central structural feature responsible for the antibacterial activity of penicillins. nih.govslideshare.net While the β-lactam nitrogen can be protonated in acidic environments, the strained four-membered ring is generally susceptible to degradation rather than direct involvement in stable metal coordination in its intact form under typical complexation conditions. ipp.ptfuturelearn.com However, some studies on metal complexes with modified β-lactam derivatives or under specific conditions have explored the possibility of metal interaction with the β-lactam moiety. csic.es For instance, unprecedented coordination of the four-membered ring of β-lactam antibiotics to metal atoms has been reported in specific synthetic complexes, although this involved modified penicillin/cephalosporin scaffolds and different metal centers like Ir(III). csic.es In the context of this compound formation under physiological or environmental conditions, the primary coordination is more likely to involve the sulfur and potentially nitrogen/oxygen atoms outside the strained β-lactam amide bond, as the ring is prone to opening, especially in the presence of certain reagents or under specific pH conditions. ipp.ptresearchgate.netacs.org

Stoichiometry and Stability of this compound Complexes in Solution

The stoichiometry (the ratio of metal to ligand) and stability of metal complexes are critical parameters that govern their behavior in solution.

Determination of Stability Constants and Thermodynamic Parameters

The stability of metal-ligand complexes is quantified by stability constants (log K or log β). Higher stability constants indicate a greater tendency for the complex to form and remain associated in solution. Studies on the complexation of metal ions with penicillins and related thiols have determined stability constants under various conditions. While specific stability constants for this compound are not explicitly provided in the search results, studies on related systems offer valuable comparisons. For example, stability constants for mercury(II) complexes with penicillamine have been determined, showing the formation of 1:1, 1:2, and 1:3 metal-to-ligand species depending on pH and ligand concentration. capes.gov.brrsc.orgpsu.edunih.gov The binding strength of Hg²⁺ with low-molecular-weight organic ligands, including penicillamine and cysteine, has been investigated, indicating strong complex formation, particularly with thiolate functional groups. acs.orgnih.gov

Studies on the complexation of other metal ions with penicillin V have also been conducted, providing insights into the relative stability. For instance, the stability of manganese(II) complexes with penicillin V was found to be lower than with penicillin G. ijsdr.orgrdmodernresearch.org The stability constants of complexes can be influenced by the nature of the ligand and steric hindrance. lmaleidykla.lt

Thermodynamic parameters such as enthalpy change (ΔH), free energy change (ΔG), and entropy change (ΔS) provide further understanding of the driving forces behind complex formation. Negative values for ΔG indicate a spontaneous reaction. Studies on metal-antibiotic complexes have reported these parameters, showing that complex formation is often spontaneous. ijnrd.org However, some complexes may not be stable at higher temperatures, as indicated by more negative ΔS values and less negative ΔG values at elevated temperatures in some metal-antibiotic systems. ijnrd.org

Influence of pH and Ionic Strength on Complex Equilibrium

The pH of the solution significantly influences the speciation of both the metal ion and the ligand, thereby affecting complex formation equilibrium. The protonation state of the donor atoms in penicillin V (e.g., the carboxylic acid group, the nitrogen atoms, and the sulfur atom after deprotonation of a thiol group in related ligands) changes with pH, altering their ability to bind to metal ions. futurelearn.com For mercury(II) complexation with organic ligands, increasing pH can lead to increased complexation due to the deprotonation of binding sites. mdpi.com Conversely, at very high pH, the formation of hydroxo-mercury species can compete with ligand binding.

Ionic strength, which reflects the total concentration of ions in the solution, can also influence complex formation by affecting the activity coefficients of the reacting species. Changes in ionic strength can alter the electrostatic interactions between the metal ion and the ligand, potentially impacting the stability constants of the formed complexes. Studies on metal complexation with polymers and organic matter have shown that increasing ionic strength can sometimes decrease the extent of metal retention or change the binding order of metals in multi-component systems. metu.edu.trmst.edu While the direct effect of ionic strength specifically on this compound complexation is not detailed in the provided results, it is a general factor known to influence metal-ligand equilibria in solution.

Kinetic Studies of this compound Formation and Dissociation

Kinetic studies investigate the rates and mechanisms of complex formation and dissociation. These studies provide information on how fast this compound complexes form and break apart under different conditions. While detailed kinetic studies specifically on the formation and dissociation of this compound are not extensively covered in the provided search results, related research offers insights into the factors that can influence such processes.

Studies on the degradation kinetics of penicillin G, a related penicillin, have shown that the reactions can proceed through acid catalysis and may involve complex formation before the rate-limiting step. acs.org The kinetics of enzymatic deacylation of penicillin V has also been investigated, highlighting the influence of pH and product inhibition on reaction rates. nih.gov

The formation of metal complexes is typically a dynamic process involving association and dissociation steps. The rates of these steps are influenced by factors such as the concentrations of the reactants, temperature, pH, and the presence of other competing ligands. The strong affinity of mercury(II) for sulfur ligands suggests that the formation of this compound complexes involving the thiazolidine sulfur is likely to be relatively fast. Dissociation rates would depend on the stability of the complex and the presence of species that can compete for mercury(II) binding.

Compound Names and PubChem CIDs:

Note: The user requested a table of compound names and their corresponding PubChem CIDs at the end of the article. However, no specific list of compounds to include was provided in the prompt. Therefore, this section serves as a placeholder, acknowledging the request but stating the inability to fulfill it without the necessary information.

A table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs was requested. As the specific list of compounds for this table was not provided in the instructions, this table cannot be generated.

Characterization of Transient Intermediates in Complex Formation

The characterization of transient intermediates is crucial for understanding the step-by-step process of complex formation in coordination chemistry. In general metal-ligand complex formation reactions, transient species with different coordination numbers or geometries may exist before the final, stable complex is formed wikidata.org. Techniques such as stopped-flow spectroscopy or rapid-mixing NMR can be employed to detect and characterize these short-lived intermediates.

For the formation of metal complexes with penicillins or related compounds, studies have suggested the involvement of intermediate complexes. For instance, the methanolysis of penicillin V catalyzed by ions involves the formation of a single intermediate substrate-metal complex nih.gov. Studies on the complex formation between mercury(II) and penicillamine have characterized major coexisting species like and using techniques like EXAFS and NMR spectroscopy, providing details on coordination environments and bond distances charchem.org. While these studies on related systems demonstrate the existence and characterization of mercury-thiolate complexes, specific data on the transient intermediates formed during the synthesis or formation of the p-(Chloromercuric)-phenoxyacetamido penicillin derivative (this compound) were not found in the provided search results.

Reductive Transformations and Ligand Exchange Reactions Involving this compound

Mercury compounds can undergo reductive transformations, particularly under certain environmental or biological conditions. The redox chemistry of mercury, including the interconversion between and , is well-established. While the specific reductive transformations of the p-(Chloromercuric)-phenoxyacetamido penicillin derivative (this compound) are not detailed in the provided snippets, it is plausible that the mercury center in this compound could be susceptible to reduction depending on the chemical environment and the presence of reducing agents. Studies on mercury speciation in the presence of thiols, for example, highlight the dynamic nature of mercury compounds and their potential for transformation fishersci.dk.

Ligand exchange reactions are fundamental in coordination chemistry, where one ligand in a complex is replaced by another. Mercury(II) is known to be a labile ion in ligand substitution reactions, meaning that its coordinated ligands can be exchanged relatively quickly wikidata.org. Studies investigating the interaction of mercury(II) with various organic ligands, including thiols like penicillamine and cysteine, have demonstrated competitive ligand exchange reactions fishersci.dk. The relative binding strength of with different ligands influences the extent and direction of these exchange processes fishersci.dk. For instance, shows strong binding affinity for thiolate functional groups fishersci.dk.

While detailed studies on the ligand exchange reactions specifically involving the p-(Chloromercuric)-phenoxyacetamido penicillin derivative (this compound) are not available in the search results, based on the general principles of mercury coordination chemistry and the behavior of mercury with related ligands, it can be inferred that the ligands coordinated to the mercury center in this compound (potentially chloride and the penicillin moiety) could undergo exchange reactions with other ligands present in the surrounding environment. The lability of suggests that such exchange processes could occur relatively readily, influencing the stability and potential interactions of this compound with other chemical species.

Computational Chemistry and Theoretical Modeling of Mercury Ii Penicillin V Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling technique in chemistry and physics for investigating the electronic structure of atoms and molecules researchgate.netajol.info. By focusing on the electron density distribution, DFT allows for the prediction of various properties, including energy, structure, and interactions researchgate.netajol.info. This makes it an invaluable tool for examining complex systems such as metal-antibiotic complexes researchgate.netajol.info.

Optimization of Molecular Geometries and Conformational Analysis

Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule or complex, representing its most stable structure researchgate.netmdpi.comnih.govekb.egmdpi.comscispace.com. For a complex like Mercury(II)-Penicillin V (Hg-Pen V), this involves determining the optimal bond lengths, bond angles, and dihedral angles. Studies on other metal-penicillin and metal-antibiotic complexes have employed DFT to achieve optimized molecular structures researchgate.netajol.infoekb.egscispace.comresearchgate.net. For instance, DFT calculations have been used to optimize the geometries of penicillinate complexes with metals such as yttrium(III), germanium(IV), tungsten(VI), and silicon(IV) researchgate.netajol.info. Similarly, optimized geometries have been obtained for complexes of transition metals like Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base ligands derived from antibiotics like amoxicillin (B794) researchgate.net and cefaclor (B193732) ekb.eg.

Conformational analysis, often performed in conjunction with geometry optimization, explores the different possible spatial arrangements (conformers) of a molecule that can arise from rotations around single bonds mdpi.commdpi.comnih.gov. For flexible ligands like penicillin V, understanding the accessible conformers is essential as it can influence the way the ligand binds to the metal center. DFT calculations can identify low-energy conformers and their relative stabilities mdpi.commdpi.com. For metal complexes, the coordination with the metal center often makes the system more rigid, reducing the number of accessible conformers compared to the free ligand mdpi.com.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity, stability, and electronic transitions royalsocietypublishing.orgajol.inforesearchgate.netmdpi.com. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons mdpi.com. The energy gap between the HOMO and LUMO (ΔE) provides an indication of the molecule's chemical stability and reactivity; a smaller energy gap generally suggests higher reactivity royalsocietypublishing.orgmdpi.com.

DFT calculations are commonly used to analyze FMOs and charge distribution in metal complexes researchgate.netajol.infoscispace.comroyalsocietypublishing.orgajol.inforesearchgate.netmdpi.comnih.govekb.egahievran.edu.trmdpi.com. Studies on various metal complexes have utilized FMO analysis to assess chemical stability and understand charge transfer interactions upon complex formation ajol.inforesearchgate.netmdpi.com. For example, FMO analysis has been performed on penicillinate complexes with Y(III), Ge(IV), W(VI), and Si(IV) to evaluate their chemical stability researchgate.netajol.info.

Charge distribution analysis, often performed through methods like Mulliken population analysis or Natural Population Analysis (NPA), provides information about the distribution of electron density within the molecule and the partial charges on individual atoms nih.govekb.egmdpi.com. This is particularly important for understanding the nature of the metal-ligand bond and identifying potential sites for interaction. Natural Bond Orbital (NBO) analysis can further detail the bonding by examining the delocalization of electron density and hyperconjugative interactions ajol.infoahievran.edu.trrsc.orgresearchgate.net.

For this compound, FMO analysis would provide insights into the electronic stability of the complex and its potential reactivity. Analysis of charge distribution would reveal how the electron density is polarized upon coordination of Hg(II) to penicillin V, indicating the strength and nature of the Hg-ligand bonds.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations, including DFT, are powerful tools for simulating various spectroscopic parameters. Comparing these simulated spectra with experimental data is a common approach to validate the theoretically optimized structures and gain a deeper understanding of the molecular properties ajol.infomdpi.comekb.egmdpi.comscispace.comresearchgate.netnih.govahievran.edu.trrsc.orgresearchgate.netrsc.orgmdpi.com.

Simulation of NMR, IR, and UV-Vis Spectra for Structural Validation

Simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra using quantum chemical methods provides theoretical spectra that can be directly compared with experimental results ajol.infomdpi.comekb.egmdpi.comscispace.comresearchgate.netnih.govahievran.edu.trrsc.orgresearchgate.netrsc.orgmdpi.com. This comparison is crucial for validating the optimized molecular geometries obtained from calculations mdpi.comresearchgate.netrsc.org.

IR spectroscopy is sensitive to the vibrational modes of a molecule, and theoretical calculations can predict vibrational frequencies and intensities ajol.infoekb.egnih.govahievran.edu.trrsc.orgrsc.org. Comparing calculated and experimental IR spectra helps in assigning observed vibrational bands to specific functional groups and confirming the coordination mode of the ligand to the metal center ekb.egahievran.edu.trrsc.org. For instance, studies on metal complexes with antibiotic-derived ligands have used calculated IR spectra to confirm coordination through specific atoms like nitrogen and oxygen ekb.egrsc.org.

NMR spectroscopy provides information about the local electronic environment of atomic nuclei. Quantum chemical calculations can predict NMR chemical shifts, which can be compared with experimental NMR spectra to confirm the structure and study the electronic effects of metal coordination researchgate.netrsc.orgrsc.org.

UV-Vis spectroscopy probes electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra and understand the nature of electronic excitations, including metal-ligand charge transfer transitions researchgate.netajol.infomdpi.comekb.egmdpi.commdpi.com. Comparing simulated and experimental UV-Vis spectra helps in assigning electronic bands and validating the calculated electronic structure mdpi.comekb.egmdpi.com.

For this compound, simulating its NMR, IR, and UV-Vis spectra based on the optimized geometry would allow for validation of the computational model by comparing the theoretical spectra with experimental data. This would provide confidence in the predicted structure and electronic properties of the complex.

Prediction of X-ray Diffraction Parameters

X-ray Diffraction (XRD) is an experimental technique that provides information about the crystalline structure of a compound. While experimental XRD is performed on solid samples, theoretical calculations can predict XRD parameters based on the optimized molecular structure of a single molecule or a unit cell in a theoretical crystal lattice researchgate.netajol.infoekb.egresearchgate.net.

DFT calculations can be used to predict powder XRD patterns, which can be compared with experimental powder XRD data to assess the degree of crystallinity and potentially identify the crystalline phase of a synthesized complex researchgate.netajol.infoekb.egresearchgate.net. Studies on penicillinate complexes with various metals have utilized theoretical calculations to complement experimental XRD analysis in characterizing the complexes researchgate.netajol.info.

For this compound, predicting its theoretical XRD pattern based on computational modeling could aid in the characterization of the complex if synthesized in crystalline form. Comparison with experimental powder XRD data could help confirm the predicted solid-state structure.

Investigation of Metal-Ligand Bonding Nature

Understanding the nature of the chemical bond between the metal ion and the ligand is fundamental to characterizing a metal complex. Computational methods provide detailed insights into these interactions, including the degree of covalent and ionic character, bond strengths, and electron sharing.

DFT calculations, coupled with analyses like NBO, can quantify the contributions of different types of interactions, such as sigma donation and pi backbonding, in metal-ligand bonds nih.govajol.infoahievran.edu.trrsc.orgresearchgate.net. NBO analysis helps in understanding the delocalization of electron density and the strength of interactions between occupied and unoccupied orbitals ajol.infoahievran.edu.trrsc.orgresearchgate.net. Studies on metal complexes have used NBO analysis to evaluate molecular stability and bond strengths ajol.inforsc.org.

For Hg(II) complexes, coordination often involves interactions with sulfur and nitrogen atoms, given mercury's affinity for these donor atoms rsc.orgpsu.edutjnpr.org. Penicillin V contains a sulfur atom in its thiazolidine (B150603) ring, a nitrogen atom in the beta-lactam ring, and oxygen atoms in the carboxyl and amide groups, all of which are potential coordination sites. Studies on mercury(II) complexes with penicillamine (B1679230) (a ligand structurally related to penicillin, containing a thiol and an amine group) have shown coordination through sulfur and nitrogen atoms, with characteristic Hg-S and Hg-N bond distances rsc.orgpsu.edu. For example, in mercury(II)-penicillamine complexes, mean Hg-S bond distances were found to be around 2.34-2.44 Å, and weak chelating Hg-N interactions were observed with mean distances around 2.52-2.56 Å rsc.orgpsu.edu.

Applying computational methods to this compound would allow for a detailed investigation of the Hg-N, Hg-S, and Hg-O bonds formed upon complexation. Analysis of bond lengths, bond angles, charge distribution, and NBO analysis would provide a comprehensive picture of the metal-ligand bonding nature, revealing the relative strengths and contributions of different coordination sites on penicillin V to the interaction with Hg(II). This would help explain the stability and properties of the this compound complex at a molecular level.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Penicillin V | 6869 |

| Mercury(II) ion | 23928 |

| Penicillamine | 5978 |

Data Tables

While specific computational data for this compound was not found in the search results, the following table presents representative bond distance data from computational and experimental studies on related mercury(II)-thiolate and mercury(II)-amine complexes, illustrating the type of data that would be obtained for this compound.

| Complex Type | Atoms Involved | Mean Bond Distance (Å) | Method | Source |

| Hg(II)-penicillamine | Hg-S | 2.34(2) | EXAFS | rsc.orgpsu.edu |

| Hg(II)-penicillamine | Hg-S | 2.44(2) | EXAFS | rsc.orgpsu.edu |

| Hg(II)-penicillamine | Hg-N | 2.52(2) | EXAFS | rsc.orgpsu.edu |

| Hg(II)-cysteine | Hg-S | 2.34(2) | EXAFS | rsc.orgpsu.edu |

| Hg(II)-cysteine | Hg-N | 2.56(2) | EXAFS | rsc.orgpsu.edu |

| [Hg(H2Pen)2Cl]Cl·H2O (solid) | Hg-S | 2.335(5), 2.357(4) | Crystal Structure | psu.edu |

This table demonstrates typical Hg-S and Hg-N bond lengths observed in mercury(II) complexes with ligands containing thiol and amine groups, which are relevant functionalites in penicillin V.

Natural Bond Orbital (NBO) Analysis of Covalent and Non-Covalent Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to describe the bonding in molecules in terms of localized electron pairs (Lewis structures) and to quantify delocalization effects through donor-acceptor interactions. This analysis can provide insights into the nature of both covalent and non-covalent interactions within a molecular system, including charge transfer effects. mdpi.comacs.org

In the context of metal complexes, NBO analysis can help to understand the nature of the metal-ligand bond, assessing its covalent and ionic contributions. For mercury(II) complexes, studies have shown that the Hg-S bond can exhibit a higher covalent character compared to cadmium(II)-sulfur bonds. researchgate.net NBO analysis can also identify and quantify stabilizing interactions arising from the donation of electron density from filled orbitals (such as lone pairs on ligand atoms) to empty or partially filled orbitals (such as antibonding orbitals or vacant valence orbitals on the metal center). mdpi.com

While specific NBO analysis data for this compound was not directly found, studies on other mercury(II) complexes and metal complexes with related ligands provide a framework for understanding the potential insights NBO could offer for this compound. For instance, NBO analysis has been used to evaluate electron reorganization through reaction pathways in theoretical studies of beta-lactam hydrolysis catalyzed by metal complexes. researchgate.net It has also been applied to investigate charge transfer mechanisms in zinc complexes. acs.org In mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, NBO analysis revealed electron donation from a lone pair orbital at the sulfur atom to the antibonding Hg-S orbital, quantifying this donor-acceptor interaction. mdpi.com

A hypothetical NBO analysis of this compound could reveal:

The degree of covalent and ionic character in the bonds between the mercury(II) ion and the coordinating atoms of penicillin V (likely oxygen and sulfur atoms).

Stabilizing donor-acceptor interactions, such as electron donation from lone pairs on oxygen, nitrogen, or sulfur atoms of penicillin V to vacant orbitals on the mercury(II) center.

Changes in electron density distribution upon complex formation.

Exploration of Spodium Bonding in Mercury(II) Coordination

The term "spodium bond" (SpB) has been recently proposed to define a net attractive non-covalent interaction between any element of Group 12 (Zn, Cd, Hg), acting as a Lewis acid, and electron-rich atoms (Lewis bases or anions). sci-hub.seresearchgate.net This interaction is distinct from classical coordination bonds and involves interactions with antibonding metal-ligand orbitals. sci-hub.se

Mercury, due to its strong relativistic effects, exhibits different coordination preferences compared to other Group 12 elements, often favoring more linear coordination geometries. ustc.edu.cn However, spodium bonding involving mercury(II) can also occur in other coordination environments, including tetrahedral sci-hub.se and even contributing to expanding the coordination sphere in pentacoordinated complexes towards higher coordination numbers like hexacoordinated geometries. researchgate.netrsc.org

Spodium bonds are characterized by being longer than covalent radii but shorter than the sum of van der Waals radii between the interacting atoms. researchgate.net The nature of spodium bonds is described as a coexistence of coulombic (electrostatic) and covalent interactions, with electron transfer from the donor atom to unoccupied orbitals of the mercury atom contributing to the covalent component. ustc.edu.cn The strength of spodium bonds can vary widely, with interaction energies reported in a broad range. mdpi.com

Studies have explored spodium bonding in various mercury(II) compounds, including those with halide ligands and organic donors, as well as in more complex coordination polymers and even in biological systems involving methylmercury (B97897) and ethylmercury interacting with amino acids. researchgate.netustc.edu.cnresearchgate.netnih.gov These interactions play a role in crystal packing and supramolecular aggregation. sci-hub.seresearchgate.netresearchgate.net

For this compound, spodium bonding could potentially occur between the mercury(II) ion and electron-rich centers within the penicillin V molecule that are not directly involved in the primary coordination bonds. Given the complex structure of penicillin V with multiple oxygen, nitrogen, and sulfur atoms, there are several potential sites for such non-covalent interactions. Exploring spodium bonding in this compound would involve:

Identifying potential spodium bond interactions based on interatomic distances and angles from optimized structures.

Analyzing the electron density topology using methods like Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points characteristic of attractive interactions. mdpi.comsci-hub.semdpi.com

Using NBO analysis to quantify the charge transfer involved in these spodium bonds. mdpi.comsci-hub.se

Such studies would provide a more complete picture of the non-covalent forces influencing the structure and properties of this compound beyond the primary coordination sphere.

Molecular Dynamics (MD) Simulations of this compound in Condensed Phases

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems in various phases, including condensed phases like solutions. nih.govacs.org MD simulations can provide insights into the conformational dynamics, interactions with the solvent, and the stability of complexes over time. nih.govacs.org

For this compound, MD simulations in a condensed phase (e.g., aqueous solution) would be crucial for understanding its behavior in a more realistic environment compared to gas-phase calculations. Key aspects that could be explored through MD simulations include:

Solvation effects: How the solvent molecules (e.g., water) interact with the this compound complex and influence its structure and stability. chemrxiv.orgmdpi.com

Conformational flexibility: The dynamic changes in the conformation of the penicillin V ligand when bound to mercury(II) and how these changes are affected by the solvent.

Coordination dynamics: The stability of the coordination bonds between mercury(II) and penicillin V over time, and the potential for changes in coordination number or geometry.

Interactions with other species: If simulating in a solution containing other ions or molecules, MD could reveal how the this compound complex interacts with these species.

Diffusion and mobility: The movement of the this compound complex through the solvent. mdpi.com

While direct MD simulations of this compound were not found in the search results, studies on other metal-antibiotic complexes and mercury(II) ions in solution provide relevant context. MD simulations have been used to study the interaction of penicillin V with beta-lactamase enzymes, investigating conformational changes and binding processes. nih.gov Simulations have also explored the adsorption characteristics and movement of Hg(II) ions in different environments, such as clay minerals with varying water content. mdpi.com These studies highlight the capability of MD simulations to provide dynamic insights into metal-ligand interactions and solvation effects.

Performing MD simulations for this compound would typically involve:

Developing or selecting appropriate force fields that accurately describe the interactions between mercury(II), penicillin V, and the solvent molecules.

Setting up the simulation box with the complex and solvent molecules under desired conditions (temperature, pressure).

Running the simulation for a sufficient duration to capture relevant dynamic events.

Analyzing the trajectories to extract structural, dynamic, and interaction properties, such as radial distribution functions to characterize solvation shells, root mean square deviation (RMSD) to assess conformational stability, and analysis of hydrogen bonds or other non-covalent interactions with the solvent. mdpi.combiomedpharmajournal.org

MD simulations would provide a dynamic perspective on the behavior of this compound, complementing the static insights obtained from quantum chemical calculations like NBO analysis and studies on spodium bonding.

Analytical Method Development for Hg Pen V in Chemical Systems Non Biological Matrix Focus

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Hg-penicillamine complexes from other components in a chemical matrix and for speciating different mercury species that might be present.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

HPLC is a widely used technique for the analysis of polar and non-volatile compounds like penicillamine (B1679230) and its metal complexes. Coupled with appropriate detectors, it allows for the separation and quantification of Hg-penicillamine species. While studies often focus on penicillamine itself or mercury speciation in environmental/biological samples, the principles can be applied to chemical systems.

HPLC has been employed for the analysis of penicillamine, often utilizing its thiol group for detection or derivatization researchgate.net. For mercury-penicillamine complexes, the separation would rely on the complex's polarity and interaction with the stationary phase. Detection can be achieved through various methods:

UV-Vis Detection: Penicillamine has UV absorbance, but its mercury complexes might exhibit different spectral properties. Detection in the UV-Vis range is possible if the complex has a suitable chromophore or if a chromogenic reaction is employed post-column.

Electrochemical Detection (ECD): Penicillamine is electroactive due to its thiol group, and its metal complexes can also exhibit electrochemical activity. ECD, particularly using a mercury pool or gold amalgamated electrode, is sensitive to thiols and compounds that form complexes with mercury, making it suitable for detecting Hg-penicillamine complexes researchgate.netdcu.ie.

Mass Spectrometry (MS) Detection: Coupling HPLC with MS provides structural information and high sensitivity. Electrospray ionization (ESI) is commonly used for polar compounds like metal complexes. LC-MS can identify specific mercury-penicillamine species based on their mass-to-charge ratio and isotopic patterns of mercury oup.comacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (If Applicable)

GC-MS is typically used for volatile or semi-volatile compounds. While penicillamine itself is not highly volatile, and inorganic mercury-penicillamine complexes are generally non-volatile, derivatization can be employed to create volatile species suitable for GC-MS analysis. Organomercury compounds, which could potentially interact with penicillamine, are more amenable to GC-MS researchgate.net. However, for direct analysis of inorganic mercury-penicillamine complexes in chemical systems, GC-MS would likely require a derivatization step to convert the complex into a volatile form, which might be complex and matrix-dependent.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Mercury Quantification in Complexes

ICP-MS is a powerful technique for the sensitive and selective detection and quantification of metals, including mercury. When coupled with HPLC (LC-ICP-MS), it becomes a potent tool for mercury speciation analysis, allowing for the separation of different mercury species (e.g., inorganic mercury, methylmercury (B97897), and potentially mercury complexed with ligands like penicillamine) before detection researchgate.netdiva-portal.orgacs.orgresearchgate.netresearchgate.net.

LC-ICP-MS has been used to study the complexation of Hg(II) with low molecular mass thiols, including penicillamine, in aqueous solutions diva-portal.orgacs.org. This hyphenated technique allows for the determination of stability constants of these complexes by monitoring the concentration of different mercury species in equilibrium diva-portal.orgacs.org. The high sensitivity of ICP-MS is crucial for detecting trace levels of mercury in complex matrices.

Detailed research findings using LC-ICP-MS have characterized mercury(II)-penicillamine complexes in alkaline aqueous solutions, identifying species such as [Hg(Pen)2]2- and [Hg(Pen)3]4- based on Hg-S bond distances determined by techniques like EXAFS rsc.orgnih.govrsc.orgcapes.gov.brpsu.edu. LC-ICP-MS can quantify these species, providing insights into their distribution under different chemical conditions.

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric methods involve measuring the absorbance of a substance at specific wavelengths, while spectrofluorometric methods measure fluorescence emission. These techniques can be used for the quantification of penicillamine or its mercury complexes, often relying on reactions that produce a colored or fluorescent product.

Spectrophotometric methods for penicillamine determination often utilize reactions with reagents that interact with its thiol or amino groups, leading to chromogenic products researchgate.netpensoft.netsrce.hrresearchgate.nettandfonline.com. Some methods involve the formation of metal complexes. For example, a kinetic spectrophotometric method for penicillamine determination is based on the reduction of a Cu(II)-bathocuproine complex pensoft.net. While these methods primarily target penicillamine, they highlight the reactivity of the ligand that is involved in complexing mercury.

Direct spectrophotometric or spectrofluorometric determination of Hg-penicillamine complexes would require the complex itself to exhibit a distinct absorbance or fluorescence, or to react with a chromogenic/fluorogenic agent to form a detectable species. The official British Pharmacopoeia method for penicillamine involves titration with mercuric ions using dithizone (B143531) as an indicator, which changes color upon complexation with mercury tandfonline.com. This indicates a colorimetric approach involving mercury and penicillamine, although it's a titration method rather than a direct spectrophotometric assay of the pre-formed complex.

Research has explored spectrophotometric procedures for penicillamine based on reactions with nitrite (B80452) and Co(II) ions, measuring the complex formed at 250 nm tandfonline.com. Another method uses sodium 1,2-naphthoquine-4-sulfonate (NQS) to form a brown product with penicillamine, measurable at 425 nm researchgate.net. These examples demonstrate the principle of using chromogenic reactions for quantification, which could potentially be adapted or explored for the mercury complex.

Spectrofluorometric methods for thiols have also been reported researchgate.net, which might be applicable to penicillamine and potentially its mercury complexes if they exhibit native fluorescence or can be derivatized to become fluorescent.

Electrochemical Sensor Development for Selective Hg-Pen V Detection

Electrochemical sensors offer the potential for selective, sensitive, and real-time detection of analytes. The electrochemical activity of both mercury and penicillamine makes electrochemical methods suitable for studying and detecting their complexes.

Penicillamine can be detected electrochemically, for instance, using stripping voltammetry or cyclic voltammetry, often involving its interaction with electrode materials like mercury or gold researchgate.netdcu.ie. The formation of adsorbed mercury-penicillamine complexes on the electrode surface can be utilized for detection researchgate.netresearchgate.netresearchgate.net.

Development of electrochemical sensors specifically for Hg-penicillamine complexes would involve designing electrode surfaces that selectively recognize and interact with the complex. This could involve modifying electrodes with materials that have a high affinity for the complex or incorporating molecular recognition elements. Studies on electrochemical sensors for heavy metals like mercury often involve modified electrodes mdpi.com. For example, carbon paste electrodes modified with chelating agents have been used for mercury detection mdpi.com.

Research on electrochemical sensors for penicillamine has explored molecularly imprinted polymers (MIPs) on electrode surfaces to enhance selectivity researchgate.net. While this study focused on penicillamine itself, the concept of using MIPs or other selective recognition layers could potentially be applied to develop sensors for specific Hg-penicillamine complex species in chemical matrices.

Sample Preparation Strategies for Diverse Chemical Matrices

Effective sample preparation is crucial for the accurate analysis of Hg-penicillamine complexes in diverse chemical matrices. The complexity of the matrix can significantly impact the performance of analytical techniques by causing interference, suppressing signals, or affecting the stability of the complex.

Sample preparation strategies aim to isolate or preconcentrate the analyte, remove interfering substances, and ensure the compatibility of the sample with the chosen analytical technique. For the analysis of Hg-penicillamine complexes in chemical systems (e.g., industrial effluents, chemical reaction mixtures, or environmental water samples), relevant strategies could include:

Filtration: Removing particulate matter that could clog chromatographic columns or interfere with spectroscopic measurements.

Solid Phase Extraction (SPE): Using solid sorbents to selectively retain the Hg-penicillamine complex while allowing matrix components to pass through, or vice versa. This can also serve as a preconcentration step. SPE has been used in mercury speciation analysis researchgate.net.

Liquid-Liquid Extraction: Partitioning the complex into a different solvent based on its solubility properties.

Digestion or Decomposition: While less likely for analyzing the intact complex, aggressive digestion might be necessary for total mercury determination in a complex matrix before complexation studies, though this falls outside the scope of analyzing the complex itself.

pH Adjustment: Controlling the pH is critical as the formation and stability of mercury-penicillamine complexes are pH-dependent rsc.orgnih.govrsc.orgcapes.gov.brpsu.edu. Adjusting the pH can optimize complex formation or stability for analysis.

Removal of Interfering Ions: Chemical precipitation or other separation techniques might be needed to remove matrix components that interfere with detection or complex formation. For instance, sulfide (B99878) can interfere with mercury analysis diva-portal.org.

Validation and Quality Control in Analytical Procedures

The accurate and reliable quantification of this compound in chemical systems necessitates robust analytical procedures supported by comprehensive validation and rigorous quality control measures. While research on this compound has primarily focused on its application in biological studies, the underlying analytical principles for its detection and quantification are transferable to non-biological matrices. The presence of mercury in the compound allows for the application of elemental analysis techniques, such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), for its determination. nih.govnih.gov

Analytical Method Overview